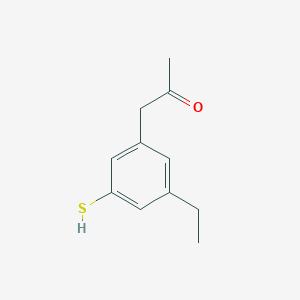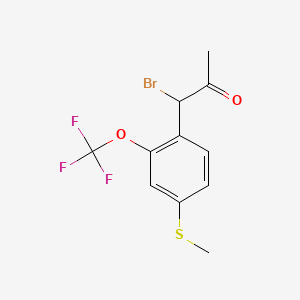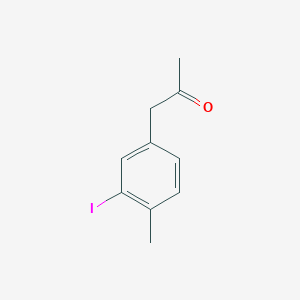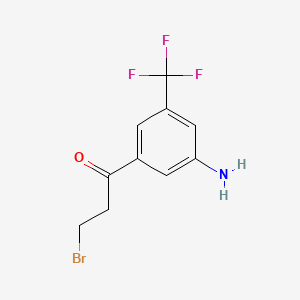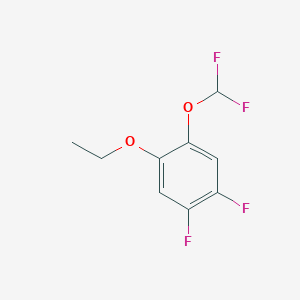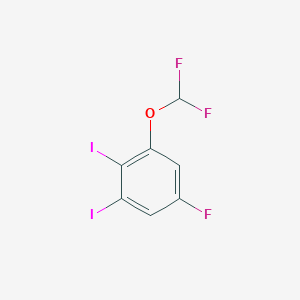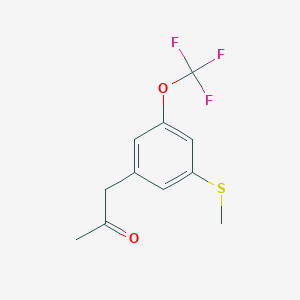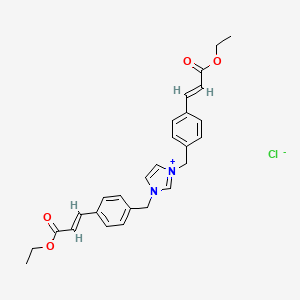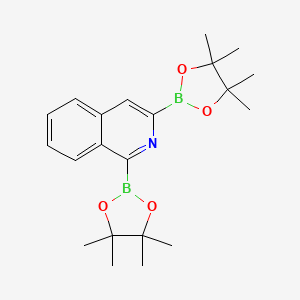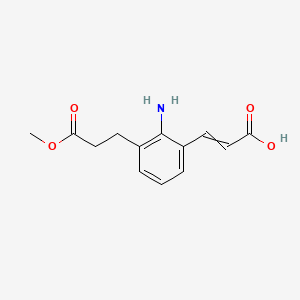
(E)-3-(2-amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is an organic compound that features a complex structure with both amino and acrylic acid functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid typically involves multi-step organic reactions. One common approach is the condensation of 2-amino-3-(3-methoxy-3-oxopropyl)benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation and subsequent purification steps. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the required quality standards.
化学反応の分析
Types of Reactions
(E)-3-(2-amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acrylic acid moiety to saturated carboxylic acids.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like acyl chlorides or anhydrides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce saturated carboxylic acids. Substitution reactions can result in various amides or ester derivatives.
科学的研究の応用
(E)-3-(2-amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be utilized in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of (E)-3-(2-amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with enzymes or receptors, while the acrylic acid moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-(2-amino-3-(3-methoxy-3-oxopropyl)phenyl)propanoic acid: Similar structure but lacks the double bond in the acrylic acid moiety.
2-amino-3-(3-methoxy-3-oxopropyl)benzoic acid: Similar structure but with a carboxylic acid group instead of the acrylic acid moiety.
Uniqueness
(E)-3-(2-amino-3-(3-methoxy-3-oxopropyl)phenyl)acrylic acid is unique due to the presence of both amino and acrylic acid functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for various applications.
特性
分子式 |
C13H15NO4 |
|---|---|
分子量 |
249.26 g/mol |
IUPAC名 |
3-[2-amino-3-(3-methoxy-3-oxopropyl)phenyl]prop-2-enoic acid |
InChI |
InChI=1S/C13H15NO4/c1-18-12(17)8-6-10-4-2-3-9(13(10)14)5-7-11(15)16/h2-5,7H,6,8,14H2,1H3,(H,15,16) |
InChIキー |
CTSYTCHDZHRAJW-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CCC1=C(C(=CC=C1)C=CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


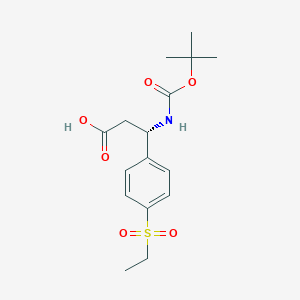
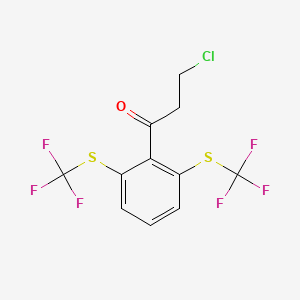
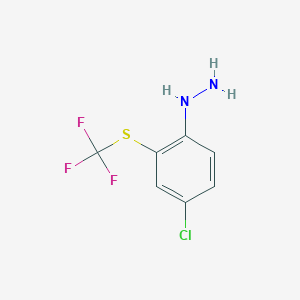
![Methyl 1-(5-bromobenzo[D]oxazol-2-YL)cyclopropane-1-carboxylate](/img/structure/B14050038.png)
